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Compound of Interest

Compound Name: Isoquinoline-6-carbohydrazide

CAS No.: 1015068-44-6

Cat. No.: B3198510

Get Quote

Introduction & Pharmacological Context
Isoquinoline-6-carbohydrazide represents a critical chemical scaffold in the development of

kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK). While the 5-

isoquinolinesulfonyl moiety (found in Fasudil and Ripasudil) is the clinical standard for ROCK

inhibition, the 6-carbohydrazide substitution offers a distinct vector for Structure-Activity

Relationship (SAR) exploration.

The hydrazide functionality (

) serves two primary roles in drug discovery:

Direct Pharmacophore: It acts as a hydrogen bond donor/acceptor pair capable of interacting

with the kinase hinge region or the aspartate residues in the catalytic loop.

Synthetic Intermediate: It is the precursor for N-acylhydrazones (Schiff bases), a privileged

structure in medicinal chemistry known to stabilize the active conformation of kinases and

improve selectivity against off-targets like Protein Kinase A (PKA).
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This guide outlines the critical in vitro assay cascade required to validate Isoquinoline-6-
carbohydrazide and its derivatives, moving from chemical stability to enzymatic potency and

cellular phenotype.

Chemical Preparation & Stability (Pre-Assay QC)
Critical Expert Insight: Hydrazides are nucleophilic and susceptible to oxidation or

condensation with ubiquitous aldehydes (even trace formaldehyde in laboratory air or low-

grade solvents). Improper handling leads to "false positives" in assays due to the formation of

hydrazones or oxidation byproducts.

Protocol A: Compound Solubilization
Solvent: Dissolve the solid compound in anhydrous DMSO (Dimethyl Sulfoxide) to a stock

concentration of 10 mM. Avoid ethanol or methanol for long-term storage as they can

facilitate esterification or acetal formation over time.

Storage: Aliquot into amber glass vials (hydrazides are photosensitive) and store at -20°C.

QC Check: Before running the kinase assay, verify integrity via LC-MS.

Pass Criteria: Single peak at [M+H]+ corresponding to the hydrazide MW.

Fail Criteria: Presence of [M+12]+ (formaldehyde adduct) or [M+14]+

(oxidation/methylation).

Biochemical Potency: ROCK1/2 Kinase Assay[1]
The gold standard for quantifying the potency of isoquinoline inhibitors is an ADP-detection

assay. We utilize the ADP-Glo™ (Promega) platform because it is less prone to interference

from the hydrazide moiety compared to fluorescence-based assays.

Mechanistic Rationale
Isoquinolines function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the

ROCK kinase domain. The assay measures the reduction in ADP production (kinase activity)

as inhibitor concentration increases.
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Experimental Workflow (DOT Diagram)
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Caption: ADP-Glo kinase assay workflow. The inhibitor prevents ATP hydrolysis; lower

luminescence indicates higher potency.

Detailed Protocol
Buffer Preparation:

Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

Note: Fresh DTT is mandatory to prevent oxidation of the kinase cysteine residues.

Plate Setup (384-well white low-volume plate):

Column 1-2: High Control (Enzyme + Substrate + DMSO).

Column 3-4: Low Control (No Enzyme).

Column 5-24: Test Compound (10-point dose response, starting at 100 μM, 1:3 serial

dilution).

Reaction:

Add 2 μL of ROCK1 or ROCK2 enzyme (0.5–2.0 ng/well).

Add 1 μL of Isoquinoline-6-carbohydrazide dilution. Incubate 10 min at RT.
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Add 2 μL of Substrate Mix (S6 ribosomal peptide substrate + 10 μM ATP).

Incubate for 60 minutes at 25°C.

Detection:

Add 5 μL ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

Add 10 μL Kinase Detection Reagent. Incubate 30 min (converts ADP to light).

Analysis:

Measure Luminescence (Integration time: 0.5–1.0 sec).

Calculate % Inhibition:

Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC₅₀.

Selectivity Counter-Screen (PKA)
Isoquinolines are notorious for off-target inhibition of Protein Kinase A (PKA) due to structural

homology.

Requirement: Run the exact protocol above using PKA enzyme.

Target Profile: ROCK IC₅₀ < 100 nM; PKA IC₅₀ > 10 μM (Selectivity Index > 100-fold).

Cellular Functional Assay: Actin Cytoskeleton
Disassembly
Inhibition of ROCK leads to the dephosphorylation of Myosin Light Chain (MLC), resulting in

the disassembly of actin stress fibers. This phenotypic assay confirms that the compound

penetrates the cell membrane and engages the target in a physiological environment.

Pathway Visualization (DOT Diagram)
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Caption: ROCK signaling pathway.[1][2] The drug blocks ROCK, preventing MLC

phosphorylation, leading to stress fiber loss.

Protocol: Immunofluorescence of Stress Fibers
Cell Line:A7r5 (Rat aortic smooth muscle) or MDA-MB-231 (Breast cancer). These lines

have prominent stress fibers.

Seeding: Plate 5,000 cells/well in a 96-well black optical-bottom plate. Incubate 24h.

Treatment:
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Treat cells with Isoquinoline-6-carbohydrazide (0.1, 1.0, 10 μM) for 2 hours.

Positive Control:Fasudil (10 μM) or Y-27632 (10 μM).

Negative Control: 0.1% DMSO.

Fixation & Staining:

Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

Stain with Phalloidin-iFluor 488 (binds F-actin) and DAPI (nuclei).

Imaging & Quantification:

Image at 20x/40x magnification.

Scoring: Healthy cells show thick, parallel actin fibers. Inhibited cells show a "diffuse"

cytoplasmic stain or cell rounding (neurite-like outgrowth in some lines).

Quantification: Measure Mean Fluorescence Intensity (MFI) of fibers using automated

image analysis (e.g., CellProfiler).

ADME-Tox: Metabolic Stability (Microsomal)
Hydrazide-containing compounds are susceptible to metabolism by N-acetyltransferases (NAT)

and Cytochrome P450s. Assessing metabolic stability early is non-negotiable.

Protocol
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

Reaction:

Test compound: 1 μM.

Microsome protein: 0.5 mg/mL.

Cofactor: NADPH regenerating system.
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Timepoints: 0, 15, 30, 60 minutes at 37°C.

Analysis: Quench with cold Acetonitrile containing Internal Standard. Analyze supernatant via

LC-MS/MS.

Calculation:

Plot ln(% remaining) vs. time.

.

.

Target:

min in Human Microsomes.

Data Reporting Template
Summarize your findings in the following format to facilitate decision-making:

Assay Parameter
Isoquinoline-6-
carbohydrazid
e

Fasudil
(Control)

Status

Biochemical
ROCK1 IC₅₀

(nM)

[Experimental

Value]
~300 nM Go/No-Go

ROCK2 IC₅₀

(nM)

[Experimental

Value]
~300 nM

PKA IC₅₀ (nM)
[Experimental

Value]
~1,000 nM Selectivity Check

Cellular
Stress Fiber

Loss (EC₅₀)

[Experimental

Value]
~10 μM

ADME
HLM Stability (

)
[Value in min] > 60 min Stability Check
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3198510/docs#technical-application-note-in-vitro-
profiling-of-isoquinoline-6-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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